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Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

Cat. No.: B8100077
M. Wt: 660.3 g/mol
InChI Key: GAWWVVGZMLGEIW-KLBHUOMESA-L
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Description

Historical Trajectories of Metal Carboxylate Chemistry with Emphasis on Zinc(II) Complexes

The history of metal carboxylates dates back to ancient times, with some of the earliest uses found in materials for art and technology. Lead linoleates, for example, have been identified in early paints used for mummification. wits.ac.za The lubricating properties of these compounds were also recognized early on, as evidenced by the use of lime soap-thickened lubricants for chariot wheels around 1400 B.C. wits.ac.za The industrial revolution in the 19th century marked a period of rapid advancement in the field. wits.ac.za

Zinc(II) carboxylates have a notable history in the context of art materials. Zinc white (zinc oxide, ZnO) became a prevalent white pigment in artists' oil paints between 1850 and 1950. researchgate.net Over time, the zinc oxide pigment reacts with free fatty acids that form in the oil binder through hydrolysis or oxidation. researchgate.net This reaction produces zinc carboxylate species within the paint film. researchgate.netacs.org Modern spectroscopic studies have revealed that these zinc carboxylates can exist as distinct structures, such as tetranuclear oxo complexes and linear coordination chains, which significantly influence the chemical and mechanical properties of aging oil paintings. acs.org

The synthesis of discrete metal carboxylate compounds for materials science applications, such as the production of metal oxide nanoparticles, is a more recent development. google.comgoogle.com Traditional synthesis involves mixing carboxylate and metal salts, but this method can lead to products with variable stoichiometry and that resist crystallization, making purification difficult. google.com This has driven the development of more controlled synthetic routes. google.comgoogle.com

Fundamental Significance of Zinc(II) Carboxylates in Contemporary Coordination Chemistry and Materials Science

Zinc(II) carboxylates are a significant class of compounds in modern chemistry and materials science due to their structural versatility and wide range of applications. mdpi.comnih.gov The zinc(II) ion possesses a d¹⁰ electronic configuration, which, while rendering its complexes often colorless and diamagnetic, allows for flexible coordination geometries. mdpi.comwikipedia.org This flexibility enables the formation of complexes with tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral geometries, depending on the nature of the ligands. mdpi.com

This structural adaptability is central to the development of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net Zinc(II) carboxylates serve as key building blocks for these materials, which are characterized by robust, porous structures with high thermal stability. mdpi.comresearchgate.net These properties make them valuable for applications such as the storage of gases, selective inclusion of small molecules, and drug delivery. mdpi.comnih.govresearchgate.net

The Lewis acid character of the Zn(II) ion is another fundamentally important feature. mdpi.comnih.gov This property underpins the catalytic activity of many zinc(II) carboxylate complexes, which are used to promote various chemical reactions, including the photocatalytic degradation of organic pollutants in wastewater. mdpi.comnih.govresearchgate.net Furthermore, the interaction between the carboxylate ligands and the zinc center can give rise to luminescent properties, leading to their use as chemical sensors for detecting a variety of inorganic and organic pollutants. mdpi.comnih.gov In the field of materials science, zinc carboxylates are also used as primer pigments for corrosion-resistant coatings and in the synthesis of specialized nanoparticles. google.comglochem.com

Structural and Stereochemical Considerations of the 12-hydroxyoctadec-9-enoate Ligand

The ligand in Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is the anion of (E,12R)-12-hydroxyoctadec-9-enoic acid, commonly known as ricinelaidic acid. nih.gov It is the trans isomer of the more common ricinoleic acid. nih.gov This ligand is a multifunctional molecule possessing three key features that dictate its coordination and structural behavior: a carboxylate group, a hydroxyl group, and a carbon-carbon double bond in the trans (E) configuration.

Structural Features:

Carboxylate Group: The carboxylate anion (RCOO⁻) is the primary site for coordination to the zinc(II) ion. Carboxylate ligands are known to exhibit diverse coordination modes, including monodentate (κ¹), bidentate chelating (κ²), and, most commonly, bridging arrangements that link multiple metal centers. wits.ac.zawikipedia.org This bridging tendency is crucial in the formation of polynuclear complexes and coordination polymers. wits.ac.zaacs.org

Alkene Group: The double bond at the C9 position is in the trans or E-configuration. This geometry results in a straighter hydrocarbon chain compared to its cis counterpart (ricinoleic acid), which can affect the packing of the ligands in the solid state. nih.gov

Chirality: The ligand is chiral, with an (R) stereocenter at the C12 position. nih.gov This introduces stereochemical specificity to the complexes it forms.

The combination of these functional groups allows the 12-hydroxyoctadec-9-enoate ligand to form complex and varied structures with metal ions like zinc(II). The interplay between the strong carboxylate bridge formation, potential hydroxyl group coordination, and the steric influence of the long hydrocarbon chain defines the resulting architecture of the this compound system.

Data Tables

Table 1: Properties of the Ligand (R,E)-12-hydroxyoctadec-9-enoic Acid (Ricinelaidic Acid) Data sourced from PubChem. nih.gov

PropertyValue
IUPAC Name (9E,12R)-12-hydroxyoctadec-9-enoic acid
Molecular Formula C₁₈H₃₄O₃
Molar Mass 298.46 g/mol
Physical Description Liquid
Stereochemistry Double Bond: trans (E); Hydroxyl: (R)

Table 2: Coordination Characteristics of Zinc(II) and Carboxylate Ligands Data synthesized from multiple sources. wits.ac.zamdpi.comwikipedia.org

FeatureDescription
Zinc(II) Ion
Electronic Configuration[Ar] 3d¹⁰
Common Coordination Numbers4, 5, 6
Common GeometriesTetrahedral, Trigonal Bipyramidal, Octahedral
Carboxylate Ligand (RCOO⁻)
Common Coordination ModesMonodentate (κ¹), Bidentate Chelate (κ²), Bridging (syn-syn, anti-anti, syn-anti)
Role in PolymersActs as a linker to form polynuclear clusters, 1D chains, 2D layers, and 3D frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66O6Zn B8100077 Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;(E,12R)-12-hydroxyoctadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9+;/t2*17-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWVVGZMLGEIW-KLBHUOMESA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C/CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C/CCCCCCCC(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66O6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13040-19-2
Record name 9-Octadecenoic acid, 12-hydroxy-, zinc salt (2:1), (9Z,12R)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc diricinoleate
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Methodologies for the Chemical Synthesis of Zinc Ii R,e 12 Hydroxyoctadec 9 Enoate and Analogous Species

Traditional Chemical Synthesis Pathways for Zinc(II) Fatty Acid Salts

Traditional methods for synthesizing zinc(II) fatty acid salts, often referred to as zinc soaps, typically involve precipitation or fusion reactions. These methods are well-established for a variety of saturated and unsaturated fatty acids. nih.govresearchgate.net

The formation of zinc carboxylates relies on the reaction between a zinc source and a carboxylic acid. Common zinc precursors include zinc oxide (ZnO), zinc acetate (B1210297) (Zn(CH₃COO)₂), and zinc chloride (ZnCl₂). nih.govgoogle.comwikipedia.orgmdpi.comgoogle.com The fatty acid precursor for the target compound is (R,E)-12-hydroxyoctadec-9-enoic acid, also known as ricinelaidic acid. The corresponding (Z)-isomer, ricinoleic acid, is more common naturally. flavscents.comnih.gov

The reaction is a straightforward acid-base or metathesis reaction. For instance, the reaction of a fatty acid with zinc oxide is an acid-base reaction where the acidic carboxylic acid reacts with the basic oxide. google.comgoogle.com

2 RCOOH + ZnO → Zn(RCOO)₂ + H₂O

Alternatively, a metathesis (double displacement) reaction can be employed, often starting with the sodium salt of the fatty acid and a soluble zinc salt like zinc chloride or zinc sulfate. nih.govresearchgate.net

2 RCOONa + ZnCl₂ → Zn(RCOO)₂ + 2 NaCl

Stoichiometric control is crucial for achieving high purity and yield. Typically, the reactants are mixed in molar ratios dictated by the reaction stoichiometry. nih.gov For example, two moles of the fatty acid are required for every mole of zinc oxide. In some protocols, a slight excess of one reactant may be used to ensure the complete conversion of the other. nih.gov Industrial processes for producing fatty acid zinc salts often involve the reaction of fatty acids with ZnO. nih.gov

Table 1: Common Reactant Precursors for Zinc Carboxylate Synthesis

Zinc SourceFatty Acid SourceReaction Type
Zinc Oxide (ZnO)Free Fatty AcidAcid-Base
Zinc Acetate (Zn(CH₃COO)₂)Free Fatty AcidAcid-Base
Zinc Chloride (ZnCl₂)Fatty Acid Salt (e.g., Sodium Salt)Metathesis
Zinc Sulfate (ZnSO₄)Fatty Acid Salt (e.g., Sodium Salt)Metathesis researchgate.net

The synthesis of zinc carboxylates from functionalized fatty acids, such as those containing hydroxyl groups, follows general protocols established for simpler fatty acids. nih.govmdpi.com A typical laboratory-scale synthesis involves dissolving the fatty acid in a suitable solvent, such as ethanol. nih.gov The sodium salt of the acid is often prepared first by adding a stoichiometric amount of sodium hydroxide (B78521) (NaOH). researchgate.netnih.gov This solution is then heated, and an aqueous solution of a zinc salt, like ZnCl₂, is added, causing the zinc carboxylate to precipitate. nih.gov The precipitate is then collected by filtration, washed with various solvents like water, ethanol, and acetone (B3395972) to remove impurities, and dried. nih.gov

For industrial-scale production, a direct process using zinc oxide is common. google.comgoogle.com This process involves creating an aqueous slurry of zinc oxide, a catalyst, and often a surfactant. google.comgoogle.com The fatty acid is then added in its liquid state to the heated slurry (typically 60-75°C) and stirred until the reaction is complete. google.comgoogle.com The resulting product can then be filtered and dried. google.comgoogle.com The presence of the hydroxyl group in (R,E)-12-hydroxyoctadec-9-enoic acid does not fundamentally alter this process, although it may influence solvent choice and reaction conditions due to potential side reactions or changes in solubility.

Green Chemistry Principles in the Preparation of Zinc-Organic Compounds

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgpaperpublications.orgroyalsocietypublishing.org These principles are highly relevant to the synthesis of zinc-organic compounds. Key tenets include the use of catalytic reagents over stoichiometric ones, maximizing atom economy, and using safer solvents and reaction conditions. acs.orgpaperpublications.org

Plant-mediated synthesis involves mixing a zinc salt precursor (e.g., zinc nitrate (B79036) or zinc acetate) with a plant extract. nih.govyoutube.com Phytochemicals within the extract, such as flavonoids, polyphenols, and terpenoids, act as reducing, capping, and stabilizing agents, facilitating the formation of ZnO nanoparticles under mild conditions. nih.govyoutube.com Similarly, bacteria and fungi can be cultivated and their biomass or secreted biomolecules used to mediate the reduction of zinc ions to form zinc oxide. nih.govyoutube.com These biological methods are advantageous due to their simplicity, cost-effectiveness, and avoidance of hazardous reagents. nih.gov

Table 2: Examples of Biological Resources Used in Green Synthesis of Zinc Oxide

Biological SourceTypeKey Phytochemicals/BiomoleculesReference
Green Tea LeavesPlant ExtractPolyphenols, Flavonoids nih.gov
Aspergillus nigerFungusEnzymes, Proteins nih.gov
Serratia speciesBacteriaEnzymes, Proteins youtube.com
Cinnamon BarkPlant ExtractTannins, Polyphenols nih.gov

Nature provides sophisticated examples of creating highly structured inorganic-organic hybrid materials through processes like biomineralization. scispace.comresearchgate.net These processes have inspired synthetic strategies for metal-organic compounds, including zinc-based structures. scispace.comnih.gov Bio-inspired synthesis often utilizes biomolecules like amino acids, peptides, or saccharides as ligands to construct metal-organic frameworks (MOFs). rsc.org These bio-ligands offer excellent biocompatibility and can be sourced renewably. rsc.org

One bio-inspired strategy mimics natural matrix-mediated biomineralization, where a biological surface or macromolecule templates the crystallization of the metal-organic compound. scispace.com For example, proteins and DNA have been shown to seed and accelerate the formation of MOFs. scispace.com Another approach involves using enzymes, such as silicatein, which can catalyze the formation of metal oxides under ambient conditions. researchgate.net These strategies often proceed in aqueous solutions and at mild temperatures, adhering to green chemistry principles. researchgate.netrsc.org Applying such bio-inspired methods to the synthesis of zinc carboxylates could involve using enzymes to catalyze the reaction or employing biopolymers to template the specific crystalline structure of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate.

Influence of Reaction Conditions on Product Purity and Isomeric Selectivity

The purity and isomeric form of the final product in zinc carboxylate synthesis are highly dependent on the reaction conditions. Key parameters include temperature, solvent, catalyst, and reaction time. nih.govgoogle.comacs.org

For instance, in the direct synthesis of zinc stearate (B1226849) from zinc oxide and stearic acid, the reaction temperature is typically maintained between 60°C and 75°C for a duration of 5 to 120 minutes. google.comgoogle.com In the acid-catalyzed esterification of fatty acid zinc salts for analysis, reaction temperatures of 45°C to 90°C and reaction times of 10 to 30 minutes have been shown to yield high conversion rates of 97-99%. nih.govresearchgate.net The choice of solvent can also be critical; for example, in one study on carbamate (B1207046) synthesis using a zinc chloride catalyst, toluene (B28343) was found to be the optimal solvent among several polar and nonpolar options tested. acs.org

Controlling the isomeric selectivity to obtain the specific (R,E) configuration of this compound is the most significant challenge. This requires starting with the stereochemically pure fatty acid precursor, (R,E)-12-hydroxyoctadec-9-enoic acid. The synthesis conditions must then be mild enough to prevent isomerization at either the chiral center (C12) or the double bond (C9). Elevated temperatures or the presence of certain catalysts could potentially lead to racemization at the chiral center or E/Z isomerization of the double bond, resulting in a mixture of diastereomers. Therefore, maintaining precise control over reaction conditions is paramount for ensuring the stereochemical integrity and thus the purity of the final product. The formation of different zinc carboxylate structures, such as chains or more complex oxo clusters, can also be influenced by factors like humidity and carboxylate concentration during the aging of related systems like oil paints. acs.org

Table 3: Influence of Reaction Parameters on Synthesis Outcome

ParameterEffect on Purity & SelectivityExampleReference
Temperature Affects reaction rate and yield. Higher temperatures can lead to side reactions or isomerization.Optimal range of 60-75°C for direct synthesis of zinc stearate. google.comgoogle.com
Solvent Influences reactant solubility and reaction pathway.Toluene found to be optimal for a ZnCl₂-catalyzed carbamate synthesis. acs.org
Catalyst Can significantly increase reaction rate and selectivity.Acid catalysts (e.g., citric acid) used in direct ZnO process. google.comgoogle.com
Reaction Time Must be optimized to ensure complete conversion without product degradation.10-30 minutes for high conversion in acid-catalyzed esterification of zinc salts. nih.govresearchgate.net
Humidity Can promote hydrolysis or influence the final structure of the zinc carboxylate complex.Higher humidity increases the concentration of ionomeric zinc carboxylates in oil paints. acs.org
Reactant Purity The stereochemical purity of the final product is directly dependent on the purity of the fatty acid precursor.Use of stereochemically pure (R,E)-12-hydroxyoctadec-9-enoic acid is required.

Advanced Structural Elucidation and Spectroscopic Characterization of Zinc Ii R,e 12 Hydroxyoctadec 9 Enoate Complexes

Vibrational Spectroscopy for Carboxylate Coordination Mode Analysis

Vibrational spectroscopy is a powerful non-destructive technique used to probe the coordination environment of the carboxylate group in metal complexes. The frequencies of the carboxylate stretching vibrations are particularly sensitive to the nature of the metal-ligand bond.

Fourier Transform Infrared (FTIR) Spectroscopic Signatures of Zinc-Carboxylate Bonds

Fourier Transform Infrared (FTIR) spectroscopy is a principal tool for characterizing zinc carboxylates like Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate. The analysis primarily focuses on the positions of the asymmetric νₐₛ(COO⁻) and symmetric νₛ(COO⁻) stretching bands of the carboxylate group. The absence of a broad absorption band in the 3500–3300 cm⁻¹ region confirms the anhydrous nature of the complex, while the disappearance of the carbonyl (C=O) peak around 1710-1740 cm⁻¹, characteristic of the free carboxylic acid, indicates the formation of the zinc salt. nih.gov

The coordination mode of the carboxylate ligand to the zinc ion can be inferred from the frequency separation (Δν) between the asymmetric and symmetric COO⁻ stretches (Δν = νₐₛ - νₛ). For zinc carboxylates, a bridging bidentate coordination is common, where each carboxylate group bridges two different zinc atoms. nih.govlookchem.comcapes.gov.br This coordination mode typically results in a Δν value that is smaller than that of a monodentate ligand but larger than that of a chelating ligand. Studies on analogous long-chain zinc carboxylates, such as zinc stearate (B1226849), have established that the bridging bidentate form is the preferred coordination structure. lookchem.comcapes.gov.br

In the solid state, this compound is expected to exhibit characteristic FTIR absorption bands. The asymmetric stretch, νₐₛ(COO⁻), typically appears in the range of 1540-1640 cm⁻¹. rsc.orgshepchem.com The symmetric stretch, νₛ(COO⁻), is found at lower frequencies, generally around 1400-1450 cm⁻¹. lookchem.com The splitting of these bands can sometimes be observed, which indicates asymmetry in the zinc-oxygen bonds within the coordination sphere. nih.gov The presence of both crystalline and amorphous domains within a sample can lead to a broadening of the carboxylate absorption bands. rsc.orguva.nl

Interactive Table 1: Typical FTIR Frequencies for Zinc Carboxylate Coordination

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
ν(OH) of free acid~3000-3500 (broad)Disappears upon formation of the zinc salt.
ν(C=O) of free acid~1710-1740Disappears upon deprotonation and coordination to Zn(II).
νₐₛ(COO⁻) of Zn-carboxylate~1540-1640Position reflects the strength and nature of the Zn-O bond. Broadening can indicate structural disorder. rsc.org
νₛ(COO⁻) of Zn-carboxylate~1400-1450Used in conjunction with νₐₛ(COO⁻) to determine the coordination mode. lookchem.com
Δν (νₐₛ - νₛ)~140-200The magnitude of this separation helps distinguish between monodentate, bidentate, and bridging modes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the (R,E)-12-hydroxyoctadec-9-enoate ligand and its coordination to the diamagnetic Zn(II) ion. Both solution-state and solid-state NMR techniques are employed for a comprehensive analysis.

Elucidation of Ligand and Coordination Environment from ¹H and ¹³C NMR

In solution, ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic ligand and to observe changes upon coordination to zinc. The ¹H NMR spectrum of the free ligand, (R,E)-12-hydroxyoctadec-9-enoic acid, would show a characteristic signal for the acidic proton of the carboxylic acid group (typically >10 ppm). Upon formation of the Zinc(II) complex, this signal disappears, providing clear evidence of deprotonation and salt formation. researchgate.net

Protons and carbons located near the carboxylate group (α- and β-positions) experience the most significant changes in their chemical shifts upon coordination to the zinc ion. ichem.mdresearchgate.net The electron density redistribution caused by the formation of the Zn-O bonds typically leads to a downfield shift of these signals. Other key signals in the ¹H and ¹³C spectra, such as those for the vinyl protons and carbons of the double bond (C9=C10) and the hydroxyl-bearing methine group (C12), would be identifiable and confirm the integrity of the fatty acid chain. researchgate.net

Interactive Table 2: Expected NMR Chemical Shift Changes for this compound

Nucleus/PositionFree Ligand (Expected)Zinc Complex (Expected Change)
¹H (COOH)>10 ppm (singlet, broad)Signal disappears. researchgate.net
¹H (α to COO⁻)~2.2-2.4 ppm (triplet)Downfield shift upon coordination.
¹³C (COO⁻)~175-180 ppmShifted upon coordination, reflecting the change in electronic environment.
¹³C (α to COO⁻)~34 ppmDownfield shift, confirming proximity to the coordination center. researchgate.net
¹H & ¹³C (C9, C10)Olefinic region (~5.3-5.6 ppm for ¹H, ~125-135 ppm for ¹³C)Minor shifts may occur, but primary structure remains intact.
¹H & ¹³C (C12)Hydroxyl-methine region (~3.6 ppm for ¹H, ~72 ppm for ¹³C)Minor shifts expected.

Application of Solid-State NMR for Structural Heterogeneity

Solid-state NMR (ssNMR) is particularly valuable for studying the structure of materials like this compound in their native solid form, revealing information about polymorphism and local structural disorder. nih.gov ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR can distinguish between crystalline and amorphous domains within the material. nih.gov Crystalline regions give rise to sharp, well-defined peaks, whereas amorphous regions produce broader signals due to a wider distribution of local environments.

Furthermore, ⁶⁷Zn ssNMR, although challenging due to the nucleus's low natural abundance and large quadrupole moment, can directly probe the zinc coordination sphere. nih.govresearchgate.netresearchgate.net The ⁶⁷Zn NMR parameters, such as the quadrupolar coupling constant (C(Q)) and the isotropic chemical shift (δ(iso)), are highly sensitive to the symmetry and nature of the zinc coordination environment. nih.gov For zinc carboxylates with a tetrahedral coordination by four oxygen atoms, specific ranges for these parameters would be expected, allowing for direct characterization of the metal center. nih.govresearchgate.net This technique is instrumental in identifying the presence of multiple, distinct zinc sites or variations in coordination geometry within the solid material. nih.gov

Mass Spectrometric Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and probing the composition and fragmentation pathways of zinc carboxylate complexes. researchgate.net For this compound (C₃₆H₆₆O₆Zn), the expected molecular weight is approximately 660.29 g/mol . cymitquimica.com

Techniques like Electrospray Ionization (ESI-MS), particularly under "native" conditions with aqueous solvents at neutral pH, can detect the intact non-covalent complex, confirming its stoichiometry. nih.govkoreascience.kr This allows for the direct observation of the [Zn(C₁₈H₃₃O₃)₂] species and potentially other adducts.

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion. For this complex, the primary fragmentation pathway would involve the sequential loss of the two (R,E)-12-hydroxyoctadec-9-enoate ligands. The fragmentation pattern would likely show a prominent ion corresponding to [Zn(C₁₈H₃₃O₃)]⁺, resulting from the loss of one carboxylate radical, as well as the free ligand anion or its fragments. This analysis confirms the composition of the complex and the strength of the ligand binding. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can also be used, which has been shown to detect zinc in the form of adducts like [ZnCl₃]⁻ in complex biological samples. nih.gov

X-ray Diffraction Crystallography for Atomic-Level Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. uib.no For this compound, single-crystal X-ray diffraction would provide an unambiguous structural model, including precise bond lengths, bond angles, and the coordination geometry of the zinc center. nih.govcancer.gov

Based on studies of similar zinc soaps (long-chain carboxylates), the crystal structure is expected to feature a zinc ion tetrahedrally coordinated by four oxygen atoms. nih.gov Each of these oxygen atoms belongs to a different carboxylate group, which in turn acts as a bridging bidentate ligand in a syn-anti arrangement, connecting to a second zinc atom. This arrangement leads to the formation of a polymeric two-dimensional sheet or a three-dimensional network structure. lookchem.com The analysis would also reveal variations in the Zn-O bond lengths, indicating any asymmetry in the coordination environment. nih.gov

Powder X-ray diffraction (PXRD) is used when suitable single crystals cannot be obtained. PXRD patterns can confirm the crystalline nature of the bulk material, distinguish between different polymorphic forms, and identify amorphous content, which appears as a broad halo instead of sharp Bragg peaks. rsc.orguva.nlresearchgate.net For long-chain carboxylates, PXRD is also instrumental in determining the packing arrangement of the hydrocarbon chains, which often form layered structures characterized by a series of low-angle reflections corresponding to the long spacing of the layers. rsc.org

Single-Crystal X-ray Diffraction of Zinc(II) Carboxylate Coordination Compounds

Generally, zinc carboxylates, often referred to as "metal soaps," exhibit a variety of coordination modes. The carboxylate group can coordinate to the zinc ion in a monodentate, bidentate (chelating), or bridging fashion. In many anhydrous zinc carboxylates, the zinc centers are tetrahedrally coordinated by four oxygen atoms from bridging carboxylate groups, leading to the formation of polymeric chains or layered structures. joenhermans.nl The long alkyl chains of the fatty acids then pack together via van der Waals interactions, resulting in a lamellar structure.

For instance, the analysis of related zinc carboxylates reveals that the coordination environment around the zinc ion can vary. While a tetrahedral geometry is common, other coordination numbers and geometries are possible depending on the nature of the carboxylate ligand and the presence of other coordinating species.

To provide a contextual understanding, the following table summarizes crystallographic data for a related long-chain zinc carboxylate, zinc oleate, which helps in postulating the potential structural characteristics of zinc ricinoleate (B1264116).

Interactive Data Table: Crystallographic Data for a Representative Zinc Carboxylate

ParameterZinc Oleate (Representative)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.34
b (Å)7.65
c (Å)50.12
α (°)90
β (°)90
γ (°)90
Z4
Coordination GeometryTetrahedral (postulated)

Note: This data is for a representative zinc carboxylate and is intended to provide a general understanding of the expected structural features of this compound, for which specific single-crystal data is not available.

Powder X-ray Diffraction for Bulk Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an indispensable technique for analyzing the crystalline phases present in a bulk sample. Unlike SC-XRD, PXRD can be performed on polycrystalline materials, making it highly suitable for the characterization of compounds like zinc ricinoleate. The resulting diffraction pattern provides a fingerprint of the crystalline material, allowing for phase identification, assessment of crystallinity, and determination of unit cell parameters. cambridge.org

Recent studies on synthesized zinc ricinoleate (PZR) have utilized PXRD to confirm its formation and characterize its crystalline nature. The diffraction patterns of PZR samples show distinct peaks that correspond to the wurtzite structure of zinc oxide (ZnO), indicating the presence of ZnO within the zinc ricinoleate complex. nih.gov This suggests that the synthesis method, often involving the reaction of ricinoleic acid with ZnO, can result in a product that contains residual or coordinated ZnO.

The PXRD patterns of zinc ricinoleate typically exhibit both sharp, crystalline peaks and broad, amorphous halos. The crystalline peaks are indicative of ordered domains within the material, likely associated with the coordination of the zinc ions and the carboxylate head groups. The amorphous regions, on the other hand, are attributed to the disordered packing of the long, flexible alkyl chains of the ricinoleate ligands. nih.gov

Interactive Data Table: Powder X-ray Diffraction Peaks for Synthesized Zinc Ricinoleate (PZR)

2θ (degrees)Corresponding Phase/Feature
~5.3May indicate ordering of the alkyl chains
19-23 (broad)Amorphous region due to disordered alkyl chains
~31.7Wurtzite ZnO (100)
~34.4Wurtzite ZnO (002)
~36.2Wurtzite ZnO (101)

Data sourced from a study on the characterization of zinc ricinoleate. nih.gov

The presence of both crystalline and amorphous features in the PXRD pattern is a key characteristic of many metal soaps and highlights the complex, semi-crystalline nature of these materials.

Microscopic Morphological Analysis for Supramolecular Assemblies

Understanding the morphology and aggregation behavior of this compound is essential for its application, particularly in areas where surface properties and particle size are critical. Electron microscopy techniques provide direct visualization of the material's structure at the micro- and nanoscale.

Electron Microscopy (SEM, TEM) for Nanostructure and Aggregate Characterization

Scanning Electron Microscopy (SEM) and High-Resolution SEM (HR-SEM) are powerful tools for investigating the surface morphology of materials. Analysis of synthesized zinc ricinoleate has shown that it typically forms larger agglomerates composed of smaller, more compact particles. mdpi.comresearchgate.net The degree of agglomeration and the size of the primary particles can be influenced by the synthesis conditions.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is particularly useful for visualizing the internal structure and nanostructural features of materials. While specific TEM studies on this compound are not extensively reported, the technique is widely used for characterizing related zinc-based nanoparticles and supramolecular assemblies. For instance, TEM has been employed to determine the size and shape of zinc oxide nanoparticles, which are a key precursor in the synthesis of zinc ricinoleate.

The following table summarizes the morphological characteristics of zinc ricinoleate as determined by electron microscopy techniques.

Interactive Data Table: Morphological Characteristics of Zinc Ricinoleate Aggregates

ParameterObservationAnalytical Technique
Overall Morphology Formation of larger agglomerates from smaller primary particles.SEM, HR-SEM
Particle Shape The primary particles can exhibit irregular or pseudo-spherical shapes.HR-SEM
Surface Texture The surface of the agglomerates can appear rough and porous.SEM
Elemental Composition Presence of Zn, O, and C confirmed.SEM-EDS
Nanostructure (Postulated) Potential for ordered arrangements of the zinc-carboxylate head groups at the nanoscale, with disordered alkyl chains.Inferred from PXRD and general knowledge of metal soaps. TEM would be required for direct visualization.

The collective findings from these advanced analytical techniques provide a detailed, albeit complex, picture of the structure of this compound. It exists as a semi-crystalline material with a propensity for self-assembly into larger aggregates. The coordination environment around the zinc ion is likely tetrahedral, forming the basis of a layered or polymeric structure, while the long alkyl chains introduce a degree of amorphous character.

Elucidating the Coordination Chemistry and Intermolecular Interactions in Zinc Ii 12 Hydroxyoctadec 9 Enoate Systems

Diverse Coordination Geometries of Zinc(II) Centers in Carboxylate Complexes

The zinc(II) ion, with its d¹⁰ electronic configuration, does not exhibit ligand field stabilization effects, which allows it to adopt a variety of coordination geometries with minimal energetic penalties. mdpi.comresearchgate.net This flexibility is a hallmark of zinc chemistry. The most prevalent coordination numbers for Zn(II) are 4, 5, and 6, leading to several common geometries. mdpi.comresearchgate.net While a definitive single-crystal X-ray structure for Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate is not widely reported, its potential coordination environments can be inferred from spectroscopic data and the established behavior of other zinc carboxylate complexes. mdpi.com

Commonly observed geometries for zinc(II) ions include tetrahedral (4-coordinate), trigonal bipyramidal and square pyramidal (5-coordinate), and octahedral (6-coordinate). researchgate.net In some instances, multiple coordination geometries can coexist within the same polymeric chain of a zinc carboxylate complex. nih.gov For long-chain carboxylates like zinc ricinoleate (B1264116), it is often suggested that they adopt structures analogous to basic zinc acetate (B1210297), which features a central oxygen atom tetrahedrally coordinated to four zinc atoms. wikipedia.org

Table 1: Common Coordination Geometries for Zinc(II) Ions
Coordination NumberGeometryPrevalence in Zinc Complexes
4TetrahedralVery common, especially for d¹⁰ ions. chemscene.com
5Trigonal BipyramidalLess common than 4 or 6, often imposed by specific ligand requirements. rsc.org
Square Pyramidal
6OctahedralVery common, particularly with small ligands like water. rsc.org

The specific coordination environment adopted by the Zn(II) center in a complex like this compound is dictated by a balance of several factors:

Steric Repulsion: The ricinoleate ligand is sterically demanding due to its long, 18-carbon aliphatic chain. The bulkiness of the ligands surrounding the metal center is a primary determinant of the coordination number; larger ligands generally favor lower coordination numbers to minimize steric clash. nih.govnih.gov

Electronic Effects: The d¹⁰ configuration of Zn(II) results in a spherical distribution of charge and zero ligand field stabilization energy (LFSE). researchgate.net This lack of electronic preference for any particular geometry contributes to its coordination flexibility. mdpi.comresearchgate.net However, charge transfer from the coordinating ligands to the zinc ion can be substantial. As more ligands are added, electron-electron repulsion can become significant, disfavoring higher coordination numbers. mdpi.com

Intermolecular Interactions: The structure of the ricinoleate ligand itself, which contains a hydroxyl group on the 12th carbon, allows for the formation of intermolecular hydrogen bonds. researchgate.net These interactions, along with van der Waals forces between the long alkyl chains, can influence the packing in the solid state and stabilize certain coordination geometries over others. nih.gov

Bonding Modalities of the Carboxylate Ligand with Zinc(II) Ions

The carboxylate group (RCOO⁻) is a highly versatile ligand capable of coordinating to metal ions in numerous ways. This versatility is a key reason for the structural diversity found in metal carboxylate complexes, including polymeric structures. google.com

The carboxylate group of the ricinoleate ligand can bind to Zn(II) ions through one or both of its oxygen atoms. The primary binding modes are:

Monodentate: Only one of the carboxylate oxygen atoms binds to a single zinc ion.

Bidentate (Chelating): Both oxygen atoms of the same carboxylate group bind to a single zinc ion, forming a chelate ring.

Bridging: The carboxylate group links two or more metal centers. This is the foundation for the formation of coordination polymers.

In studies of synthesized zinc ricinoleate, it has been shown that the coordination geometry is sensitive to preparation conditions. mdpi.com Different batches have exhibited a combination of binding modes, including bridging, chelating, and monodentate arrangements, as confirmed by spectroscopic analysis. mdpi.com The presence of multiple coordination modes within the same material highlights the compound's structural complexity.

Table 2: Carboxylate Binding Modes Observed in Zinc Ricinoleate Systems mdpi.com
Binding ModeDescriptionStructural Role
MonodentateOne oxygen atom binds to one Zn(II) center.Typically terminates a coordination site.
Bidentate (Chelating)Two oxygen atoms from one ligand bind to one Zn(II) center.Forms a stable chelate ring with the metal.
BridgingLinks two or more Zn(II) centers.Facilitates the formation of dimers, chains, or extended networks.

When carboxylate ligands bridge two metal centers, they can adopt several configurations based on the orientation of the metal ions with respect to the C-O vectors. The most common are syn and anti arrangements.

Syn-Syn Bridging: Both metal ions are on the same side of the carboxylate plane.

Syn-Anti Bridging: The metal ions are on opposite sides of the carboxylate plane.

Theoretical studies on simpler zinc carboxylate models show that the energy difference between monodentate and bidentate coordination is generally small (4–24 kJ/mol). wikipedia.org This suggests that the coordination can be easily influenced by other factors, such as hydrogen bonding within the crystal lattice. wikipedia.org The energy difference between syn and anti monodentate configurations can be more significant (70–100 kJ/mol), but this too is highly dependent on interactions with second-sphere molecules. wikipedia.org For zinc ricinoleate, the specific energetic landscape would be further complicated by the interactions involving its long alkyl chain and hydroxyl group.

Supramolecular Assembly and Coordination Polymer Formation

The ability of the ricinoleate ligand's carboxylate group to act as a bridge between Zn(II) centers is the driving force for the formation of extended networks. Zinc ricinoleate is described as having a polymeric salt structure, which arises from the propagation of these coordination bonds. nih.gov This assembly is not solely dependent on the Zn-O coordination but is a supramolecular phenomenon involving weaker, non-covalent interactions.

The unique structure of the ricinoleate ligand, with its C18 chain and C12 hydroxyl group, plays a crucial role. researchgate.net The aggregation is guided by:

Coordination Bonding: The carboxylate head group links Zn(II) ions into a primary polymeric chain or network. mdpi.com

Hydrogen Bonding: The mid-chain hydroxyl groups can form hydrogen bonds with adjacent molecules, including with carboxylate oxygens or other hydroxyl groups. This interaction adds a layer of structural reinforcement and directionality. researchgate.net

The design of highly ordered, porous MOFs typically relies on rigid organic linkers to create predictable and robust frameworks. google.com In contrast, the formation of coordination polymers from flexible ligands like ricinoleic acid follows different principles. The resulting structure of this compound is a self-assembled system where the final architecture is an emergent property of the ligand's inherent functionalities and the reaction conditions.

Key principles applicable to this system include:

Ligand Functionality: The structure is dictated by the multiple interaction sites on the ligand itself—the carboxylate for coordination, the hydroxyl for hydrogen bonding, and the alkyl chain for van der Waals packing.

Reaction Conditions: As demonstrated in the synthesis of zinc ricinoleate, parameters such as the nature and particle size of the zinc source can influence the resulting coordination geometries (e.g., the balance between bridging and chelating modes). mdpi.com

Self-Assembly: The final polymeric and supramolecular structure arises from a spontaneous organization process driven by the minimization of energy through the formation of both strong coordination bonds and weaker intermolecular forces. The result is a polymeric material whose properties are intrinsically linked to the complex interplay of these varied interactions.

Ionomeric Structures and Network Evolution in Zinc Carboxylate Systems

The coordination environment of the zinc ion in this compound is complex and gives rise to ionomeric structures rather than simple monomeric salts. An ionomer is a polymer that comprises repeating units of both electrically neutral and ionized functional groups. In the case of zinc ricinoleate, the carboxylate groups of the ricinoleic acid ligands interact with the zinc cations (Zn²⁺) to form these extended networks.

Spectroscopic evidence, particularly from Fourier-transform infrared (FTIR) spectroscopy, has been instrumental in elucidating the nature of these structures. The analysis of the carboxylate (COO⁻) stretching frequencies reveals the presence of multiple coordination modes between the zinc center and the carboxylate ligand. Recent research on synthesized zinc ricinoleate has shown that the preparation method, specifically the amount of zinc oxide used during saponification, directly influences the resulting coordination geometry. mdpi.commendeley.com This suggests a dynamic evolution of the network structure based on the stoichiometry of the reactants.

At least three distinct coordination arrangements have been identified through FTIR analysis: bridging, chelating, and monodentate. mdpi.commendeley.com

Bridging Coordination: The carboxylate group bridges two different zinc centers.

Chelating Coordination: The carboxylate group forms a bidentate chelate with a single zinc center.

Monodentate Coordination: The carboxylate group binds to a zinc center through only one of its oxygen atoms.

One study demonstrated that using a higher volume of zinc oxide in the synthesis resulted in a combination of both bridging and chelating arrangements. mdpi.commendeley.com Conversely, a different preparation yielded a mix of chelating and monodentate structures. mdpi.commendeley.com This variability indicates that zinc ricinoleate does not exist as a single, uniform structure but rather as a population of different ionomeric networks. The specific nature of these networks is sensitive to the chemical environment during their formation.

Table 1: Coordination Modes in this compound Systems

Coordination Mode Description Method of Observation Reference
Bridging Carboxylate group links two separate zinc ions. FTIR Spectroscopy mdpi.com, mendeley.com
Chelating Both oxygen atoms of a carboxylate group bind to the same zinc ion. FTIR Spectroscopy mdpi.com, mendeley.com
Monodentate A single oxygen atom from the carboxylate group binds to a zinc ion. FTIR Spectroscopy mdpi.com, mendeley.com
Intramolecular Complex Zinc ion coordinated by carboxylate and hydroxyl groups of the same molecule. Molecular Dynamics proquest.com, researchgate.net

Non-Covalent Interactions and Their Influence on Solid-State Architecture

Role of Hydrogen Bonding in Crystal Packing and Stability

A distinctive feature of the ricinoleate ligand is the presence of a hydroxyl (-OH) group at the C12 position of its long aliphatic chain. This hydroxyl group is a potent hydrogen bond donor, significantly influencing the three-dimensional structure of zinc ricinoleate.

Computational studies and molecular data indicate that zinc ricinoleate has the capacity for extensive hydrogen bonding. nih.govnih.gov The hydroxyl group can form hydrogen bonds with neighboring molecules, specifically with the oxygen atoms of the carboxylate groups or the hydroxyl groups of adjacent ricinoleate ligands. This creates a robust, three-dimensional network of non-covalent interactions that contributes to the compound's stability and its characteristic waxy consistency.

Molecular dynamics simulations have shown that in the absence of water, the zinc ion is effectively shielded by its ligands. proquest.comresearchgate.net However, when exposed to an aqueous environment, water molecules can interact with the complex, weakening this electrostatic shield. proquest.comresearchgate.net This suggests that hydrogen bonding with water molecules can alter the conformation of the complex, highlighting the sensitivity of the structure to its environment.

The interplay between the ionomeric zinc-carboxylate coordination and the intermolecular hydrogen bonding network is fundamental to the material's structure. While efforts to obtain a single crystal for X-ray diffraction have been unsuccessful, the collective evidence points to a structure where hydrogen bonds provide critical linkages between the ionomeric chains, preventing crystallization and favoring an amorphous solid state.

Table 2: Potential Hydrogen Bonding Interactions in this compound

Donor Group Acceptor Group Type of Interaction Significance
Hydroxyl (-OH) Carboxylate Oxygen (C=O) Intermolecular Hydrogen Bond Links ionomeric chains, contributes to network stability.
Hydroxyl (-OH) Hydroxyl Oxygen (-OH) Intermolecular Hydrogen Bond Cross-links aliphatic tails, enhances structural cohesion.
Water (if present) Carboxylate/Hydroxyl Oxygen Solvent Interaction Can alter the conformation and accessibility of the zinc center.

Aromatic and Aliphatic Intermolecular Stacking Interactions

The long, 18-carbon aliphatic chains of the ricinoleate ligands are a dominant feature of the this compound molecule. These hydrophobic tails engage in van der Waals forces, leading to significant intermolecular stacking interactions. While the term "aromatic stacking" is not applicable due to the absence of aromatic rings, the principles of aliphatic chain packing are highly relevant.

In the broader class of long-chain metal carboxylates, often referred to as metal soaps, the solid-state structure is characterized by a lamellar or layered arrangement. nih.gov In these structures, the polar head groups, consisting of the metal-carboxylate coordination sphere, form distinct layers. These polar layers are separated by bilayers of the long, nonpolar aliphatic chains, which are organized in a parallel fashion. nih.gov

Computational and Theoretical Investigations of Zinc Ii R,e 12 Hydroxyoctadec 9 Enoate and Analogues

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) serves as a powerful quantum chemical method for investigating the properties of zinc-containing complexes. nih.gov It is particularly useful for closed-shell ions like Zn(II), allowing for accurate calculations of their ground-state properties and electronic structures. core.ac.uknih.gov DFT has been widely applied to study metal-amino acid complexes and the interaction of carboxylic acids with zinc oxide surfaces, providing crucial information on their formation and bonding. nih.govnih.gov Functionals such as B3LYP and M06 are commonly employed to achieve results that correlate well with experimental data. nih.govufv.br

DFT calculations are instrumental in understanding the thermodynamics and mechanisms of how carboxylate-containing ligands, such as (R,E)-12-hydroxyoctadec-9-enoate, adsorb onto zinc surfaces and form complexes. Studies on the adsorption of acetic acid and acetate (B1210297) on zinc oxide (ZnO) clusters show that the process is thermodynamically favorable. nih.gov The calculations can distinguish between different reaction pathways, indicating that the adsorption of the carboxylate onto the ZnO surface is favored over the extraction of a zinc ion to form a separate metal soap complex. nih.gov

The geometry of adsorption can also be predicted. For instance, when two acetic acid units adsorb on a ZnO surface, the most stable configuration involves a central zinc atom coordinating with oxygen atoms from both acid molecules in a dissociative bridged bidentate mode. nih.gov The predicted Zn-O bond distances in such models range from approximately 2.04 Å to 2.24 Å. nih.gov This theoretical framework allows for the interpretation of how the carboxylate group of a larger molecule like (R,E)-12-hydroxyoctadec-9-enoate would interact with zinc centers.

Quantum chemical studies, primarily using DFT, have been conducted to determine the relative energies of various carboxylate coordination modes to a zinc ion. The primary modes are monodentate (one oxygen atom binds to zinc) and bidentate (both oxygen atoms bind). nih.gov

Theoretical models of zinc protein active sites reveal that the energy difference between monodentate and bidentate coordination is often small, typically within 4–24 kJ/mol. nih.gov This small energy gap suggests that the coordination mode is highly sensitive to the surrounding environment, including hydrogen-bond interactions with other ligands or second-sphere groups. nih.gov The activation energy for the interconversion between these two modes is also calculated to be low, around 6 kJ/mol, which points to a very flat potential energy surface for the Zn-O bond and dynamic interchange between modes. core.ac.uknih.gov In contrast, the energy difference between syn and anti binding modes in a monodentate arrangement is significantly larger, in the range of 70-100 kJ/mol, although this is also strongly influenced by interactions with nearby molecules. nih.gov

Table 1: Calculated Energetics of Zinc-Carboxylate Coordination Modes from DFT Studies. nih.gov
Coordination Mode ComparisonTypical Energy Difference (kJ/mol)Influencing Factors
Monodentate vs. Bidentate4 - 24Hydrogen bonds, other ligands, charge of complex
Monodentate/Bidentate Interconversion (Activation Energy)~6Indicates a flat Zn-O potential energy surface
Monodentate (syn vs. anti)70 - 100Interactions with second-sphere molecules

A significant application of DFT is the simulation of spectroscopic data to aid in the interpretation of experimental results. Theoretical calculations can predict the infrared (IR) spectra of zinc carboxylate complexes, which is crucial for assigning vibrational bands to specific molecular motions. researchgate.net For example, DFT has been used to assign the IR spectra of various structural forms of zinc 2-ethylhexanoate (B8288628). researchgate.net

These simulations help identify the coordination environment of the metal center. nih.gov In FTIR spectroscopy of zinc carboxylates, the positions of the symmetric (νs) and antisymmetric (νas) vibrational bands of the carbonyl group are indicative of the coordination mode. nih.gov A splitting in these bands suggests an asymmetry in the zinc-oxygen bonds, characteristic of a bridging bidentate coordination. nih.gov By comparing simulated spectra from DFT with experimental data, researchers can confirm the presence of specific structures, such as the bidentate bridging found in many zinc carboxylates. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand Interactions

Molecular dynamics (MD) simulations provide a computational microscope to view the time-resolved motion of molecules, offering insights that are inaccessible through static calculations. For complex systems involving metal ions like zinc, MD simulations are essential for understanding conformational flexibility and binding events. researchgate.net However, accurately modeling the four-ligand coordination of zinc can be challenging and may require specialized methods, such as the use of cationic dummy atoms, to maintain the correct geometry during the simulation. researchgate.netnih.gov

Theoretical Modeling of Zinc-Ligand Bond Strengths and Reactivity Descriptors

Theoretical models provide quantitative data on the nature of the chemical bonds between the zinc ion and its ligands, as well as descriptors that predict the compound's reactivity.

DFT calculations can be used to determine key reactivity descriptors. The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter; a smaller energy gap generally implies higher reactivity. researchgate.net Studies on various metal complexes have shown that the reactivity can be directly correlated with this calculated energy gap. researchgate.net

Furthermore, computational models allow for a detailed analysis of bond lengths and their relationship to bond strength. chalmers.se Analysis of crystal structure data combined with theoretical calculations shows that Zn-O bond lengths for carboxylate ligands are typically in the range of 1.93-1.94 Å in four-coordinated tetrahedral geometries. mdpi.com A comparison between neutral and charged ligands (e.g., imidazole (B134444) vs. imidazolate) reveals that a decrease in bond length of 0.02–0.05 Å occurs when the ligand is charged, which suggests a significant increase in the corresponding bond energy. chalmers.se This indicates that the deprotonated carboxylate group in (R,E)-12-hydroxyoctadec-9-enoate forms a strong coordination bond with the Zn(II) ion.

Table 2: Typical Zinc-Ligand Bond Lengths from Experimental and Theoretical Data.
Ligand TypeCoordination EnvironmentTypical Bond Length (Å)Reference
Carboxylate (1,3-BDC)Four-coordinated, tetrahedral1.929 - 1.942 mdpi.com
PyridineFour-coordinated, tetrahedral2.043 - 2.111 mdpi.com
ImidazoleFour-coordinated~2.01 chalmers.se
Imidazolate (charged)Four-coordinated~1.98 chalmers.se

Design Principles and Advanced Material Applications of Zinc Ii 12 Hydroxyoctadec 9 Enoate Systems

Zinc(II) Carboxylates as Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Zinc(II) carboxylates are a cornerstone in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) due to the versatile coordination chemistry of the zinc ion and the diverse nature of carboxylate ligands. nih.govnih.gov These materials are constructed from metal ions or clusters linked together by organic molecules, creating porous and crystalline structures with a wide range of applications. youtube.com The specific ligand used is crucial in determining the final structure and properties of the MOF. ossila.com

The use of Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate as a building block for MOFs is an emerging area of research. Recent studies on the synthesis of zinc ricinoleate (B1264116) have shown that the carboxylate group can coordinate to the zinc ion in several ways, including bridging, chelating, and monodentate arrangements. mendeley.commdpi.com This versatile coordination is a prerequisite for the formation of extended one-, two-, or three-dimensional networks, which are the basis of coordination polymers and MOFs. mendeley.commdpi.comresearchgate.net The long, flexible nature of the ricinoleate ligand, however, presents both challenges and opportunities in the synthesis of highly ordered, crystalline MOF structures.

The ability to control the structure and porosity of MOFs is critical for their application in areas such as gas storage, separation, and catalysis. researchgate.netrsc.org This is typically achieved by carefully selecting the organic linker. nih.govencyclopedia.pub For instance, the length and geometry of the linker can be modified to create larger or smaller pores in an isoreticular series of MOFs (MOFs with the same underlying topology). nih.gov

While specific studies on tailoring the porosity of MOFs using this compound are not yet widely published, the principles of MOF design suggest several possibilities. The long alkyl chain of the ricinoleate ligand could lead to the formation of MOFs with large, flexible pores. The presence of the hydroxyl group on the ligand could be used to introduce additional functionality into the pores, for example, by acting as a site for post-synthetic modification.

Furthermore, the flexibility of the ricinoleate chain could lead to the formation of dynamic or "soft" MOFs, which can respond to external stimuli such as guest molecules, temperature, or pressure. This is a desirable property for applications such as selective sensing and controlled drug release. The challenge in working with such long and flexible ligands is controlling the crystallization process to obtain a well-defined, porous structure instead of a non-porous, interpenetrated network or an amorphous solid. mendeley.com

Table 1: Potential Strategies for Tailoring Porosity with Long-Chain Carboxylate Ligands

StrategyDescriptionPotential Outcome with this compound
Mixed-Ligand Synthesis Incorporating a shorter, rigid co-ligand along with the flexible ricinoleate.Control over pore size and prevention of framework interpenetration.
Solvent Templating Using specific solvent molecules to direct the formation of the porous network during synthesis.Creation of specific pore shapes and sizes that are retained after solvent removal.
Post-Synthetic Modification Chemically modifying the hydroxyl group of the ricinoleate ligand after the MOF has been formed.Introduction of new functional groups to alter the surface chemistry and adsorptive properties of the pores.

Recently, a new class of materials known as MOF glasses has emerged. nih.govacs.org These are amorphous materials that retain the local coordination environment of the crystalline MOF but lack long-range order. acs.org MOF glasses offer potential advantages over their crystalline counterparts, such as improved processability and the absence of grain boundaries. acs.org

The formation of a glass from a MOF typically involves melting the crystalline material and then rapidly cooling it to prevent recrystallization. acs.org This process is challenging for many carboxylate-based MOFs due to their high thermal stability and strong metal-ligand bonds. nih.gov However, strategies are being developed to overcome these challenges, such as using ligands with a high degree of freedom or introducing chemical "modifiers" to lower the melting temperature. nih.govchemrxiv.org

The molecular structure of this compound makes it an interesting candidate for forming MOF glasses. The long, flexible alkyl chain could lower the energy barrier for the solid-to-liquid transition. X-ray diffraction studies of synthesized zinc ricinoleate have shown the presence of amorphous regions, which are attributed to the disordered alkyl chains. mendeley.com This inherent tendency towards disorder could facilitate the formation of a glassy state. While direct synthesis of a zinc ricinoleate-based MOF glass has not been reported, the general strategies for forming carboxylate-based MOF glasses could be applicable.

Table 2: Key Parameters for MOF Glass Formation

ParameterInfluence on Glass FormationRelevance to this compound
Ligand Flexibility Higher flexibility can lower the melting temperature and hinder crystallization.The long, unsaturated alkyl chain of the ricinoleate ligand provides significant flexibility.
Coordination Bond Strength Weaker or more labile bonds can facilitate the transition to a liquid state.Zinc-carboxylate bonds are known to be dynamic, which could be advantageous.
Cooling Rate A faster cooling rate is needed to bypass crystallization.This would be a critical experimental parameter to control.
Presence of Modifiers Additives can disrupt the crystal lattice and lower the melting point.Co-melting with other salts or ligands could be a viable strategy. chemrxiv.org

Surface Modification and Functionalization Through Zinc-Carboxylate Interactions

The interaction between zinc and carboxylate groups can be harnessed to modify and functionalize the surfaces of various materials. This can be achieved by anchoring zinc carboxylate molecules onto a surface, thereby altering its chemical and physical properties, such as hydrophobicity, reactivity, and biocompatibility.

While the use of this compound for advanced surface modification is not extensively documented in academic literature, its molecular structure suggests significant potential. The carboxylate end of the molecule can bind strongly to metal oxide surfaces, such as zinc oxide nanoparticles, while the long, hydrophobic alkyl chain would orient away from the surface. researchgate.netmdpi.com This would create a hydrophobic layer, which could be useful for applications such as creating water-repellent coatings or for dispersing nanoparticles in non-polar solvents.

The hydroxyl group on the ricinoleate chain offers a further point of functionality. This group could be used to attach other molecules to the surface, creating a multifunctional interface. For example, it could be used to anchor catalytic nanoparticles or to attach biomolecules for biosensing applications. The ability to functionalize surfaces in this way is a key area of research in materials science, with applications ranging from electronics to medicine. nih.gov

Exploration of Zinc(II) Carboxylates in Advanced Material Science beyond MOFs

The unique properties of zinc carboxylates, including this compound, suggest a range of applications in advanced materials science beyond the realm of MOFs. For example, they can be used as precursors for the synthesis of zinc oxide (ZnO) nanostructures. nih.govmdpi.com By carefully controlling the decomposition of the zinc carboxylate, it is possible to create ZnO nanoparticles with specific sizes and morphologies. researchgate.net The long alkyl chain of the ricinoleate ligand could also act as a capping agent during the synthesis, preventing the nanoparticles from agglomerating.

Furthermore, zinc carboxylates are being explored for their potential in a variety of other applications. For instance, some zinc-based coordination polymers have shown promise as catalysts and in biomedical applications such as drug delivery and medical imaging. nih.govencyclopedia.pubresearchgate.netnih.gov The biocompatibility of zinc is a significant advantage in this regard. rsc.org While research into the use of this compound in these specific areas is still in its early stages, the fundamental properties of the compound make it a promising candidate for future investigations.

Concluding Remarks and Future Research Perspectives on Zinc Ii R,e 12 Hydroxyoctadec 9 Enoate

Synthesis and Structural Characterization Advances

The tailored synthesis of zinc carboxylates with specific functionalities, like the hydroxyl group and stereocenters in Zinc(II) (R,E)-12-hydroxyoctadec-9-enoate, is a frontier in materials chemistry. Future progress will likely hinge on developing more precise and versatile synthetic methodologies.

Future Synthetic Directions:

Advanced Methodologies: Techniques such as solvothermal synthesis, polymer-assisted methods, and direct organometallic routes are expected to be refined for creating complex zinc carboxylates. nih.gov These methods offer control over the stoichiometry and reaction conditions, which is crucial for targeting specific architectures.

Chiral Precursors: The use of enantiomerically pure ligands derived from natural sources, such as ricinoleic acid for the title compound, is a sustainable approach to creating chiral coordination polymers. Future work will likely expand the library of such bio-based precursors.

Control of Nano/Microstructures: A significant area of development will be gaining greater control over the morphology and dimensionality of the resulting materials, from 1D nanobelts to 3D flower-like architectures. nih.gov This control is essential as the material's properties are often dependent on its size and shape.

Advances in Structural Characterization: A primary challenge in the study of long-chain metal carboxylates is their structural characterization, particularly via single-crystal X-ray diffraction, which provides definitive structural information. acs.orgnih.gov

High-Resolution X-ray Diffraction: Advances in X-ray sources and detectors are making it increasingly feasible to analyze microcrystalline samples, which are often the product of carboxylate syntheses. acs.orgsunyempire.edu

Solid-State NMR: For materials that are difficult to crystallize, solid-state NMR (ssNMR), particularly of the 67Zn nucleus, is emerging as a powerful tool. acs.orgacs.org Although 67Zn NMR is inherently challenging due to low sensitivity and broad signals, ultrahigh-field magnets and advanced pulse sequences are making it more accessible. acs.orghuji.ac.il Combining experimental ssNMR with computational modeling can provide detailed insights into the local coordination environment of the zinc ions. researchgate.net

Multi-technique Approach: The future of characterization lies in a multi-technique approach, combining diffraction with spectroscopic methods (e.g., FTIR, Raman) and thermal analysis to build a comprehensive structural picture. researchgate.netresearchgate.net

Progress in Understanding Coordination Chemistry and Reaction Mechanisms

The flexible coordination geometry of the Zn(II) ion allows it to form a diverse array of structures, from simple monomers to complex coordination polymers. nih.govnih.gov Understanding the principles that govern this assembly is key to designing functional materials.

Coordination and Supramolecular Assembly:

Ligand Coordination Modes: The carboxylate group can coordinate to zinc ions in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. researchgate.net The presence of additional functional groups on the ligand, such as the hydroxyl group in (R,E)-12-hydroxyoctadec-9-enoate, can lead to more complex, multi-dimensional networks through hydrogen bonding.

Dynamic Coordination: The "carboxylate shift," a phenomenon where the coordination mode of a carboxylate ligand changes, is a critical mechanistic feature in the function of some zinc enzymes and synthetic complexes. libretexts.org Future research will likely explore how to control this dynamic behavior to create responsive or "smart" materials.

Reaction Mechanisms:

Catalysis: As a Lewis acid, the zinc ion in carboxylate complexes can catalyze a wide range of organic reactions, including hydroamination and Mannich reactions. nih.govresearchgate.netnih.gov Future mechanistic studies will focus on elucidating the role of the ligand in modulating the catalytic activity and selectivity of the zinc center.

Formation Pathways: Understanding the reaction pathways from precursors to the final zinc carboxylate structure is crucial for synthetic control. Kinetic and in-situ monitoring studies will be essential to unravel the mechanisms of self-assembly and crystallization.

Future Directions in Computational Modeling and Materials Design

Computational chemistry is an increasingly indispensable tool for predicting and understanding the properties of zinc carboxylates. nih.govbohrium.com

Predictive Modeling:

Density Functional Theory (DFT): DFT has proven effective for calculating the geometric and electronic structures of zinc complexes. nih.govacs.orguwa.edu.au Future efforts will focus on employing more accurate functionals and basis sets to better match experimental data for complex systems like functionalized zinc carboxylates. nih.gov

Simulating Complex Environments: A significant future direction is the development of models that can accurately simulate the behavior of these complexes in solution or as part of larger material assemblies, accounting for solvent effects and intermolecular interactions.

Machine Learning Potentials: The use of machine learning and neural networks to develop interatomic potentials is a rapidly emerging area. acs.org These methods can model complex potential energy surfaces with high accuracy and at a lower computational cost than traditional quantum methods, enabling large-scale simulations of material properties. acs.org

Rational Materials Design:

High-Throughput Screening: Computational screening can accelerate the discovery of new materials. By calculating the properties of thousands of hypothetical structures, researchers can identify promising candidates for specific applications, such as gas storage or catalysis, before undertaking laborious experimental synthesis.

Designing for Function: A major goal is to move from discovery to design, using computational tools to rationally design zinc carboxylate-based materials with predetermined properties. This includes tuning the pore environment in metal-organic frameworks (MOFs) for selective chemical separations or designing catalysts with enhanced activity and selectivity. acs.orgnih.gov

Challenges and Opportunities in the Field of Functionalized Zinc Carboxylates

The field of functionalized zinc carboxylates, including metal-organic frameworks (MOFs), is poised for significant growth, driven by the vast potential for creating novel materials with tailored properties. researchgate.netscientific.netresearchgate.net

Challenges:

Synthetic Control: Achieving precise control over the synthesis to produce materials with desired topology, morphology, and defect density remains a major challenge. researchgate.net

Stability: Ensuring the chemical, thermal, and mechanical stability of these materials, especially porous MOFs, is critical for their practical application.

Scalability: Developing scalable and cost-effective synthesis routes is essential for transitioning these materials from the laboratory to industrial applications. pgmsmetal.com

Opportunities:

Sustainable Chemistry: The use of abundant and non-toxic metals like zinc, combined with ligands derived from renewable resources, positions these materials as environmentally friendly alternatives in catalysis and materials science. umicore.com

Catalysis: There is a significant opportunity to develop highly efficient and selective catalysts for a wide range of chemical transformations, leveraging the unique properties of site-isolated zinc centers within a defined framework. researchgate.netacs.orgpgmsmetal.com

Biomedical Applications: The biocompatibility of zinc opens up possibilities for applications in drug delivery, bio-imaging, and as sensors. scientific.netresearchgate.netnumberanalytics.com The chirality of ligands like (R,E)-12-hydroxyoctadec-9-enoate could be exploited for stereoselective interactions with biological systems.

Advanced Materials: The tunability of zinc carboxylates allows for the creation of materials with novel photophysical properties, such as luminescence for sensing and lighting, or specific electronic properties for next-generation devices. acs.orgresearchgate.net The global market for metal carboxylates is expanding, driven by demand in coatings, lubricants, and polymers, indicating a strong industrial interest in these compounds. grandviewresearch.comfortunebusinessinsights.com

Q & A

Q. What methodologies validate environmental impact in biodegradation studies?

  • Methodological Answer : OECD 301F (Closed Bottle Test) assesses aerobic biodegradability. Gas chromatography-mass spectrometry (GC-MS) tracks degradation intermediates. Ecotoxicity assays (e.g., Daphnia magna mortality tests) ensure compliance with EU Regulation 1272/2008 .

Data Contradiction and Validation Strategies

  • Example : Conflicting solubility data may arise from impurities (e.g., unreacted ricinoleic acid). Researchers should:
    • Quantify purity via elemental analysis (Zn content) or titration.
    • Standardize solvent systems (e.g., anhydrous vs. hydrated solvents).
    • Cross-reference IUCLID databases or peer-reviewed studies for harmonized data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.